
Theophylline, 8-(4-methylpiperidinoazo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 8-(4-methylpiperidinoazo)- is a derivative of theophylline, a methylxanthine drug. Theophylline is commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties . The addition of the 4-methylpiperidinoazo group to theophylline potentially modifies its pharmacological properties, making it a compound of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(4-methylpiperidinoazo)- involves the introduction of the 4-methylpiperidinoazo group to the theophylline molecule. This can be achieved through a series of chemical reactions, including diazotization and azo coupling reactions. The reaction conditions typically involve the use of acidic or basic environments to facilitate the formation of the azo bond .
Industrial Production Methods
Industrial production of Theophylline, 8-(4-methylpiperidinoazo)- would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Theophylline, 8-(4-methylpiperidinoazo)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of the original amine and theophylline.
Substitution: The compound can undergo substitution reactions where the azo group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction would typically result in the formation of the original amine and theophylline .
Aplicaciones Científicas De Investigación
Theophylline, 8-(4-methylpiperidinoazo)- has several scientific research applications:
Mecanismo De Acción
Theophylline, 8-(4-methylpiperidinoazo)- exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase, leading to increased levels of cyclic AMP and subsequent bronchodilation.
Adenosine Receptor Blockade: The compound blocks adenosine receptors, reducing bronchoconstriction and inflammation.
Histone Deacetylase Activation: It may also activate histone deacetylase, contributing to its anti-inflammatory effects.
Comparación Con Compuestos Similares
Theophylline, 8-(4-methylpiperidinoazo)- can be compared with other methylxanthine derivatives such as:
Theobromine: Found in cocoa, it has similar bronchodilator properties but is less potent than theophylline.
Pentoxifylline: Used to treat muscle pain in peripheral artery disease, it has different pharmacological effects compared to theophylline.
The unique addition of the 4-methylpiperidinoazo group to theophylline distinguishes Theophylline, 8-(4-methylpiperidinoazo)- from these similar compounds, potentially offering different therapeutic and industrial applications .
Propiedades
Número CAS |
73908-80-2 |
|---|---|
Fórmula molecular |
C13H19N7O2 |
Peso molecular |
305.34 g/mol |
Nombre IUPAC |
1,3-dimethyl-8-[(E)-(4-methylpiperidin-1-yl)diazenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H19N7O2/c1-8-4-6-20(7-5-8)17-16-12-14-9-10(15-12)18(2)13(22)19(3)11(9)21/h8H,4-7H2,1-3H3,(H,14,15)/b17-16+ |
Clave InChI |
DGIMUZCEBVCVEW-WUKNDPDISA-N |
SMILES isomérico |
CC1CCN(CC1)/N=N/C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
SMILES canónico |
CC1CCN(CC1)N=NC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(methylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444388.png)

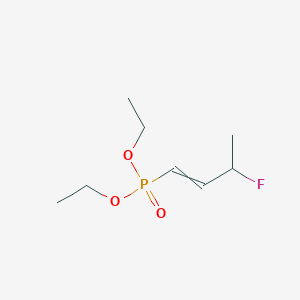
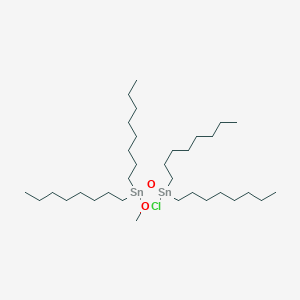
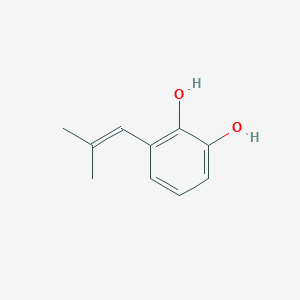
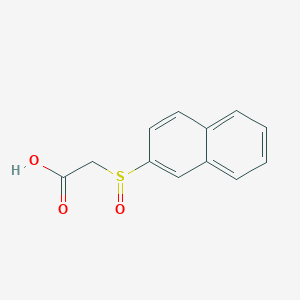




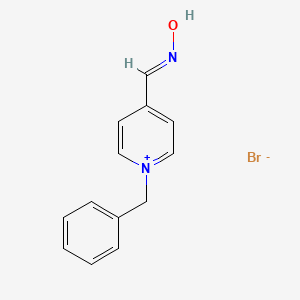
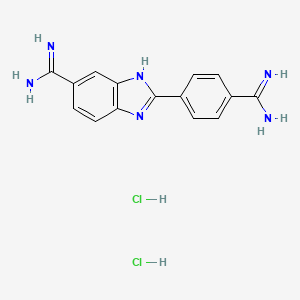
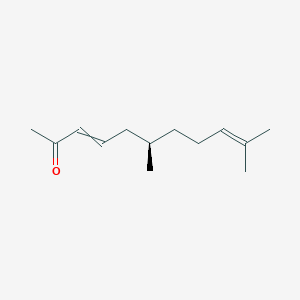
![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
